molecular formula C23H19NO7 B2992520 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide CAS No. 900893-88-1

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide

Cat. No.: B2992520
CAS No.: 900893-88-1
M. Wt: 421.405
InChI Key: WOOROXRVMPTRAI-UHFFFAOYSA-N
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Description

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide is a synthetic small molecule featuring a coumarin scaffold substituted with a 3,4,5-trimethoxyphenyl group at the 3-position and a furan-2-carboxamide moiety at the 2-position. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in tubulin polymerization inhibitors and anticancer agents, while the furan ring may enhance bioavailability and metabolic stability . This compound is structurally analogous to herbicidal and antiproliferative agents reported in recent literature, though its specific biological profile remains under investigation .

Properties

IUPAC Name

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO7/c1-27-17-11-13(12-18(28-2)21(17)29-3)19-20(25)14-7-4-5-8-15(14)31-23(19)24-22(26)16-9-6-10-30-16/h4-12H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOROXRVMPTRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The TMP group has displayed notable anti-cancer effects by effectively inhibiting various targets. This suggests that the compound could potentially have anti-cancer effects, although more research would be needed to confirm this.

Biological Activity

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]furan-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

  • Molecular Formula : C23H19NO7
  • Molecular Weight : 421.405 g/mol
  • IUPAC Name : this compound

The compound features a 3,4,5-trimethoxyphenyl (TMP) group which plays a crucial role in its biological activity by interacting with various molecular targets involved in cancer progression and treatment.

The biological activity of this compound can be attributed to its interactions with several key proteins and pathways:

  • Tubulin Binding : The TMP group facilitates binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
  • Heat Shock Protein 90 (Hsp90) : Inhibition of Hsp90 leads to destabilization of client proteins that promote tumor growth.
  • Thioredoxin Reductase (TrxR) : This interaction suggests potential antioxidant properties and involvement in redox signaling pathways.
  • Histone Lysine-Specific Demethylase 1 (HLSD1) : Modulating epigenetic regulation through inhibition may affect gene expression related to cancer progression.
  • Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Targeting this receptor can inhibit tumor angiogenesis.

Biological Activity and Case Studies

Recent studies have highlighted the anticancer potential of this compound. Below are key findings from various research efforts:

StudyCell Lines TestedIC50 Values (µM)Mechanism
Andrade et al. (2020)A549 (lung), CL15 (lung)0.59 - 4.79Induction of apoptosis via caspase activation
Lesyk et al. (2018)CCRF-CEM, MOLT-4GI50 = 1.88 - 1.92Inhibition of cell proliferation via tubulin disruption
Mamedova et al. (2020)HepG2 (liver), MCF7 (breast)3.96 - 4.38Cell cycle arrest and apoptosis induction

These studies indicate that the compound exhibits selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Data Tables

Table 1: Herbicidal Activity of Coumarin Derivatives

Compound (R/R1) Inhibition of Brassica napus (%) Inhibition of Echinochloa crus-galli (%)
R = 3,4,5-Trimethoxyphenyl; R1 = Furan-2-ylmethyl 65–70 <10
R = 4-Methoxyphenyl; R1 = Phenyl 40–50 <10

Table 2: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Derivatives

Compound IC₅₀ (μM) MCF-7 IC₅₀ (μM) HeLa Mechanism
Azetidin-2-one derivative (14a ) 0.8 1.2 Tubulin destabilization
CA4P 0.003 0.005 Tubulin polymerization inhibition
N-(4-Methoxyphenethyl)-coumarin 12.5 14.7 Apoptosis induction

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